

Spectroscopic Analysis of 9-Phenyl-9-fluoreno1: A Technical Guide

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Compound of Interest

Compound Name: 9-Phenyl-9-fluoreno1

Cat. No.: B015170

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This technical guide provides an in-depth overview of the spectroscopic data for **9-Phenyl-9-fluoreno1** (CAS No: 25603-67-2), a fluorene derivative utilized in various organic synthesis applications.^{[1][2]} The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: C₁₉H₁₄O^{[3][4][5][6]}
- Molecular Weight: 258.31 g/mol ^{[4][5][6]}
- Appearance: White to off-white crystalline solid or powder.^{[1][2]}
- Solubility: Soluble in common organic solvents like ethanol, methanol, and dichloromethane; limited solubility in water.^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **9-Phenyl-9-fluoreno1**, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: Specific chemical shift values, multiplicities, and integrations for the proton signals of **9-Phenyl-9-fluoreno**l were not detailed in the provided search results. Researchers should refer to spectral databases such as PubChem or ChemicalBook for the actual spectrum.[\[3\]](#)[\[7\]](#)

The ^{13}C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Note: Specific chemical shift values for the carbon signals of **9-Phenyl-9-fluoreno**l were not detailed in the provided search results. Researchers should consult spectral databases for this information.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad, Strong	O-H stretch (alcohol)[8]
~3000	C-H stretch (aromatic)	
1600, 1450	C=C stretch (aromatic)	
Further specific peak data not available in search results		

Note: The IR spectrum of **9-Phenyl-9-fluoreno**l is available on the NIST WebBook and PubChem for detailed analysis.[3][4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[11][12][13]

m/z	Relative Intensity (%)	Assignment
258	[M] ⁺ (Molecular ion)[3][5]	
181	[M - C ₆ H ₅] ⁺	
152		
135		
128		

Note: The mass spectrum data is sourced from the NIST Mass Spectrometry Data Center and is available through PubChem.[3][5] The fragmentation pattern can provide valuable structural information.[11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory

procedures.

NMR Spectroscopy

- **Sample Preparation:** Dissolve a small amount of **9-Phenyl-9-fluorenone** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).^{[14][15]} The concentration should be appropriate for the instrument's sensitivity.
- **Reference Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.^[14]
- **Data Acquisition:** Place the NMR tube containing the sample into the NMR spectrometer.^[16] Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters.^[17]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency domain spectrum.^[16] Phase and baseline correct the spectrum for accurate analysis.

IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or a Nujol mull for solid samples.^[18] For solutions, use a suitable IR-transparent salt plate (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the pure solvent.
- **Sample Spectrum:** Place the prepared sample in the IR spectrometer and record the spectrum.^[18]
- **Data Analysis:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.^{[8][10]}

Mass Spectrometry

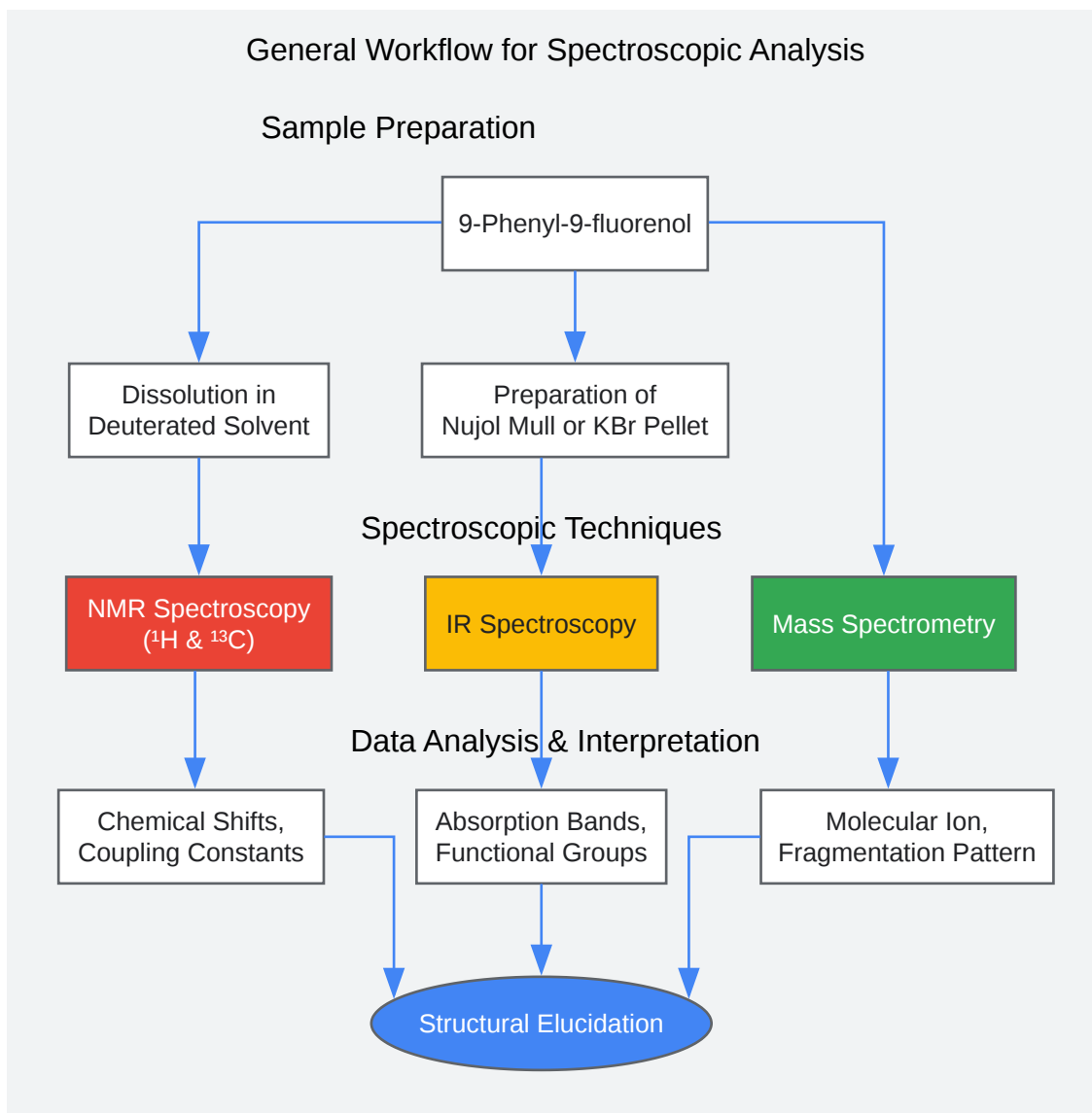
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. Common methods for organic molecules include direct infusion or coupling with a gas

chromatograph (GC-MS).[\[11\]](#)

- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common ionization method that generates a molecular ion and characteristic fragment ions.[\[11\]](#)
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[11\]](#)
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[\[11\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **9-Phenyl-9-fluoreno**l.



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